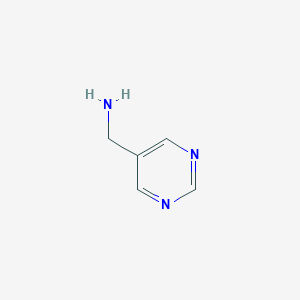

5-Pyrimidinemethanamine

Overview

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds structurally related to 5-Pyrimidinemethanamine, involves various chemical reactions aimed at introducing different substituents into the pyrimidine ring to achieve desired chemical and physical properties. For example, Vicentes et al. (2023) reported a versatile synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidines, showcasing the synthetic strategies to obtain pyrimidine derivatives with complex substitutions (Vicentes, D. E., Rodríguez, R., Cobo, J., & Glidewell, C., 2023).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often studied using crystallography to understand the arrangement of atoms within the compound and its implications for chemical behavior. The study by Fenton et al. (1985) on 5-hydroxy-2-methyl-2-(2-pyridinyl)hexahydro-1,3-pyrimidine provides insights into the molecular conformation and packing in the crystal structure, highlighting the importance of hydrogen-bonding sequences in determining the solid-state arrangement of these molecules (Fenton, D., Moody, R., Casellato, U., Vigato, P., & Graziani, R., 1985).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a variety of chemical reactions that define their chemical properties and reactivity. The introduction of different functional groups through reactions like alkylation, amidation, and halogenation significantly alters the chemical behavior of these compounds. For instance, Barakat et al. (2015) discussed the synthesis and characterization of 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, revealing the impact of substitution patterns on the stability and reactivity of pyrimidine derivatives (Barakat, A., Al-Najjar, H. J., Al-Majid, A., Soliman, S., Mabkhot, Y., Shaik, M., Ghabbour, H., & Fun, H., 2015).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and the nature of substituents. Studies on the synthesis and structural characterization, such as those conducted by Gazivoda et al. (2008), provide valuable data on the physical properties of these compounds, offering insights into their potential applications and behaviors in different environments (Gazivoda, T., Raić-Malić, S., Hergold-Brundić, A., & Cetina, M., 2008).

Chemical Properties Analysis

The chemical properties of 5-Pyrimidinemethanamine and its derivatives, including reactivity, chemical stability, and interaction with other molecules, are crucial for their application in various fields. The chemical properties are determined by the structure of the pyrimidine ring and the nature of the substituents attached to it. Research on the synthesis, NMR, FT-IR, and X-ray structural characterization, such as the work by Barakat et al. (2015), highlights the complex interplay between molecular structure and chemical properties in pyrimidine derivatives (Barakat, A. et al., 2015).

Scientific Research Applications

Nucleic Acid Metabolism and Cancer Treatment : Fluorinated pyrimidines like 5-Pyrimidinemethanamine inhibit nucleic acid metabolism, affecting cancer cell growth and proliferation. This mechanism has implications for cancer treatment (Danneberg, Montag, & Heidelberger, 1958).

Anticancer and Antibacterial Properties : Novel 5-hydroxymethylpyrimidines exhibit promising anticancer properties and weak antibacterial properties. Bulky compounds within this class demonstrate improved antifungal properties (Stolarczyk et al., 2021).

Metal Ion Capture in DNA Duplexes : Pyrimidine base pairs in DNA selectively capture metal ions, forming metal ion-mediated base pairs. This can be modified and stabilized by small chemical changes and pH adjustments (Ono, Torigoe, Tanaka, & Okamoto, 2011).

Biological and Medicinal Chemistry : Pyrimidines play a crucial role in biology and medicine, being essential constituents in nucleic acids, sedatives, antimalarial agents, and having various therapeutic properties (Cheng, 1969).

Genotoxic Effects and Cellular Toxicity : Fluorinated pyrimidines and 5-chlorouracil, effective as anti-tumor agents, may also induce genotoxic effects and cellular toxicity, impacting their use in cancer treatment (Morris, 1993).

Anti-inflammatory Activity : Certain pyrimidine scaffolds exhibit promising anti-inflammatory activity, with some compounds outperforming standard drugs like Antipyrine and Indomethacin (Munde et al., 2022).

Cancer Therapy and DNA Hypomethylation : 5-azacytidine has shown potential in inducing differentiation in refractory germ cell tumors by causing DNA hypomethylation, leading to partial remissions in testicular cancer patients (Roth et al., 1993).

Mechanism of Action

Target of Action

5-Pyrimidinemethanamine, also known as Pyrimethamine, primarily targets the enzyme dihydrofolate reductase (DHFR) in plasmodia . DHFR plays a crucial role in the synthesis of nucleic acids and proteins, making it a key target for antimalarial drugs .

Mode of Action

Pyrimethamine inhibits the DHFR of plasmodia, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This inhibition disrupts the growth and reproduction of the parasite, effectively treating the infection .

Biochemical Pathways

The action of Pyrimethamine affects the de novo purine and pyrimidine biosynthesis pathways . By inhibiting DHFR, Pyrimethamine disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial step in these pathways . This disruption affects the production of nucleic acids, leading to a halt in the growth and multiplication of the parasite .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Pyrimethamine are crucial for its bioavailability. It is well-absorbed in the body and extensively distributed, with a high affinity for tissues . It is metabolized in the liver and excreted through the kidneys . These properties ensure that Pyrimethamine reaches its target effectively and exerts its antimalarial action .

Result of Action

The molecular effect of Pyrimethamine’s action is the inhibition of DHFR, leading to a disruption in the synthesis of nucleic acids . On a cellular level, this results in the halt of growth and multiplication of the plasmodia, effectively treating the malaria infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pyrimethamine. Factors such as diet, concurrent medications, and individual health status can affect how the drug is absorbed, distributed, metabolized, and excreted . For instance, certain foods or medications might interact with Pyrimethamine, altering its effectiveness. Additionally, individual health conditions, such as liver or kidney disease, could affect how the drug is metabolized and excreted, potentially requiring dose adjustments .

properties

IUPAC Name |

pyrimidin-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-1-5-2-7-4-8-3-5/h2-4H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRYWZFLGFQQEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596811 | |

| Record name | 1-(Pyrimidin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Pyrimidinemethanamine | |

CAS RN |

25198-95-2 | |

| Record name | 1-(Pyrimidin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrimidin-5-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

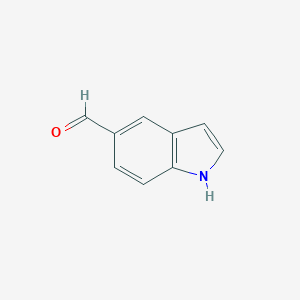

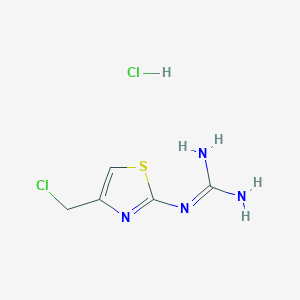

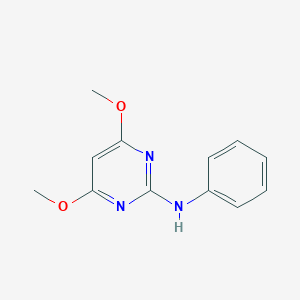

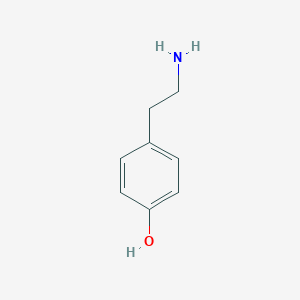

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)

![1-Methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene](/img/structure/B21532.png)